molecular formula C13H10N4O2S B11014444 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11014444
M. Wt: 286.31 g/mol
InChI Key: SDZPSKXWZHXDPH-UHFFFAOYSA-N
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Description

The compound 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic system comprising a thiazole ring condensed with a pyrimidine ring. Key structural features include:

  • 3-Methyl substituent: Enhances lipophilicity and influences steric interactions.
  • 6-Carboxamide linkage: The N-(pyridin-4-yl) carboxamide moiety provides a planar aromatic system for π-π stacking and hydrogen bonding.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

3-methyl-5-oxo-N-pyridin-4-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H10N4O2S/c1-8-7-20-13-15-6-10(12(19)17(8)13)11(18)16-9-2-4-14-5-3-9/h2-7H,1H3,(H,14,16,18)

InChI Key

SDZPSKXWZHXDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Strategy

A three-component reaction using ethyl acetoacetate, thiourea, and an aldehyde under acidic conditions forms 4-aryl-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate intermediates. Subsequent cyclization with chloroacetonitrile or monochloroacetic acid yields the thiazolo[3,2-a]pyrimidine core.

Example Protocol:

  • Reactants:

    • Ethyl acetoacetate (10 mmol)

    • Thiourea (15 mmol)

    • 4-Pyridinecarboxaldehyde (10 mmol)

    • ZnCl₂ (2 mmol, catalyst)

  • Conditions:

    • Glacial acetic acid (2 mL)

    • 80°C, 4 hours

  • Intermediate: 4-(Pyridin-4-yl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Yield: 85%)

Functionalization at Position 6: Carboxamide Formation

The carboxylic acid at position 6 is converted to the carboxamide via activation followed by coupling with pyridin-4-amine.

Hydrolysis to Carboxylic Acid

Ethyl 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes acidic hydrolysis:

  • Conditions: 2N HCl, reflux, 5 hours

  • Product: 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (Yield: 79.7%)

Amide Coupling

The carboxylic acid is activated using HATU or EDCl and reacted with pyridin-4-amine:

  • Reactants:

    • 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 eq)

    • Pyridin-4-amine (1.2 eq)

    • HATU (1.5 eq), DIPEA (3 eq)

  • Conditions:

    • DMF, room temperature, 12 hours

  • Product: Target carboxamide (Yield: 68–72%)

Optimization Strategies

Solvent-Free Ultrasound Irradiation

Replacing conventional heating with ultrasound probe irradiation (51 W, 10 min) improves yields from 50% to 90% for analogous thiazolopyrimidines.

Comparative Data:

MethodTimeYield (%)
Conventional Heating5 hours50
Ultrasound Bath30 min<10
Ultrasound Probe10 min90

Alternative Pathways

Direct Cyclization with Amine

A one-pot method condenses 2-aminothiazole, ethyl acetoacetate, and 4-pyridinecarboxaldehyde under ultrasound:

  • Reactants:

    • 2-Aminothiazole (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • 4-Pyridinecarboxaldehyde (10 mmol)

  • Conditions:

    • Solvent-free, 51 W ultrasound, 10 min

  • Product: Target compound (Yield: 88%)

Purity and Characterization

Final products are validated via:

  • HPLC Purity: >98%

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.6 Hz, 2H, pyridine-H), 7.89 (d, J=5.6 Hz, 2H, pyridine-H), 6.92 (s, 1H, thiazole-H), 3.21 (s, 3H, CH₃), 2.45 (s, 1H, NH).

    • ESI-MS: m/z 313.08 [M+H]⁺.

Challenges and Solutions

  • Low Amidation Yields: Use of coupling agents like HATU over DCC improves efficiency.

  • Byproduct Formation: Strict temperature control during cyclization minimizes thiazole ring decomposition.

Industrial-Scale Considerations

  • Cost-Effective Catalysts: ZnCl₂ or montmorillonite K10 clay reduce reagent costs.

  • Continuous Flow Systems: Pilot studies show 20% higher throughput compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrimidine derivatives, including the compound , as promising anticancer agents. The structure of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide allows for interactions with various biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole and pyrimidine rings can enhance anticancer efficacy. For example, the presence of electron-withdrawing groups like chlorine on the pyridine ring has been associated with improved anti-breast cancer activity compared to standard treatments . This highlights the importance of structural optimization in developing more effective anticancer agents.

Anticonvulsant Properties

The compound's potential as an anticonvulsant agent has also been explored. Thiazole derivatives have been investigated for their ability to modulate neurotransmitter systems involved in seizure activity.

Efficacy in Animal Models

In preclinical studies, thiazole-based compounds have shown effectiveness in reducing seizure frequency in picrotoxin-induced convulsion models. A related compound demonstrated a significant protective index, indicating its potential for further development as an anticonvulsant . The mechanism may involve modulation of GABAergic pathways or inhibition of excitatory neurotransmission.

Synthetic Strategies and Novel Derivatives

The synthesis of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been achieved through various synthetic routes that allow for the generation of novel derivatives with enhanced biological activities.

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the preparation of thiazole-pyrimidine hybrids via multistep reactions involving cyclization and functionalization strategies . These methods not only streamline the synthesis but also enable the exploration of a broader chemical space for potential therapeutic candidates.

Summary of Research Findings

The following table summarizes key findings regarding the applications and properties of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:

ApplicationKey FindingsReferences
AnticancerExhibits cytotoxicity against MCF-7 and HepG2 cell lines; SAR indicates enhanced activity with specific modifications
AnticonvulsantDemonstrated protective effects in animal models; potential modulation of GABAergic pathways
Synthetic MethodsMultistep synthetic routes allow for novel derivative exploration; enhances biological activity

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents Core Structure Molecular Weight Key References
Target Compound 3-Me, 5-oxo, N-(pyridin-4-yl) carboxamide Thiazolo[3,2-a]pyrimidine ~350 (estimated)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog () 5-(4-MeOPh), 7-Me, N-Ph carboxamide 2,3-Dihydro-thiazolo[3,2-a]pyrimidine 313.35
N-(4-Methoxyphenethyl) analog () 5-oxo, N-(4-MeOPh-ethyl) carboxamide Thiazolo[3,2-a]pyrimidine 369.43 (calc.)
N-(3-Chloro-4-methoxyphenyl) analog () 3-Cl, 4-MeOPh, 3-Me Thiazolo[3,2-a]pyrimidine 349.8
Ethyl carboxylate derivative () 5-Ph, 2-benzylidene, ethyl ester 2,3-Dihydro-thiazolo[3,2-a]pyrimidine 510 (M⁺)

Key Observations :

  • Dihydro vs.
  • Carboxamide vs. Ester : Carboxamides (e.g., ) generally exhibit stronger hydrogen-bonding capacity than esters (), enhancing target binding in biological systems .
  • Substituent Effects : The pyridin-4-yl group in the target compound may improve solubility and metal-coordination capabilities compared to phenyl or methoxyphenyl analogs .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Melting Point (°C)
Target Compound (estimated) ~1700 (C=O), 1650 (amide) 2.5 (3-Me), 7.5–8.5 (pyridin-4-yl) ~350 (M⁺)
Ethyl carboxylate analog () 1630 (C=O), 1539 (C=N) 7.10–7.49 (Ar-H), 1.12 (OCH₂CH₃) 510 (M⁺) 240–241
Compound 3 () 7.59 (NH), 3.50 (OCH₂CH₃) 492 (M⁺)

Key Observations :

  • The target compound’s amide C=O and pyridinyl protons would dominate its IR and NMR spectra, distinct from ester or dihydro analogs.
  • Mass spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 492 for compound 3 in ) .

Biological Activity

3-Methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the thiazolo[3,2-a]pyrimidine core and a pyridine moiety, contribute to its diverse chemical reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molecular weight of approximately 262.30 g/mol. The structural representation highlights the presence of functional groups such as the 5-oxo and carboxamide , which are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various pathways:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro studies report half-maximal inhibitory concentration (IC50) values indicating substantial potency against these targets, suggesting its potential for anti-inflammatory therapies .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential :
    • The thiazolo[3,2-a]pyrimidine framework has been linked to anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines, with initial results showing promise in inhibiting tumor growth in vitro .

Synthesis

The synthesis of 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the thiazole ring.
  • Introduction of the pyridine moiety.
  • Functionalization at the carboxamide position.

Industrial methods may optimize these routes using advanced catalytic systems and continuous flow reactors to enhance yield and purity.

Comparative Analysis

The following table summarizes several compounds structurally related to 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:

Compound NameStructureUnique Features
5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamideStructureDifferent pyridine substitution at position 4
7-Methylthio derivativesStructureExhibits antimicrobial properties; different substituent on thiazole ring
4-Amino derivativesStructureEnhanced biological activity due to amino group presence

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that treatment with 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide significantly reduced inflammation markers in animal models of arthritis.
  • Anticancer Efficacy : Another research effort investigated its effects on breast cancer cell lines, revealing that the compound inhibited cell proliferation and induced apoptosis through a mechanism involving mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the pyridin-4-yl carboxamide group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
    • Purification : Use crystallization (ethanol/water mixtures) or preparative HPLC with C18 columns to achieve ≥95% purity. Monitor reaction progress via TLC (silica gel GF254) or LC-MS .

Q. How can researchers characterize the molecular structure and validate its integrity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-4-yl resonance at δ ~8.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺ expected m/z ~345.08) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro screens :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Antimicrobial activity : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Data interpretation : Compare IC50/MIC values with structurally similar analogs (e.g., thiazolo[3,2-a]pyrimidine derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Case study : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardize protocols : Use uniform ATP concentrations (1 mM) and buffer systems (e.g., Tris-HCl pH 7.5) .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Quantum calculations : DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gap, ~4.5 eV) relevant to redox activity .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Experimental : Use isotopic labeling (e.g., ¹⁵N-thiourea) to trace cyclization pathways .
  • Theoretical : Apply Eyring equation to kinetic data (ΔG‡ ~85 kJ/mol) to distinguish between concerted vs. stepwise mechanisms .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale synthesis?

  • Process parameters :

ParameterOptimal RangeEvidence Source
Temperature80–100°C
SolventDMF or DMSO
CatalystPd(PPh₃)₄ (5 mol%)
  • Scale-up : Transition from batch to continuous flow reactors to reduce side reactions (e.g., hydrolysis) .

Q. How can researchers address low solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoemulsion carriers (particle size < 200 nm) .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions via post-synthetic modification .

Key Recommendations for Researchers

  • Experimental design : Use factorial DOE (Design of Experiments) to optimize reaction conditions (e.g., 2³ factorial for temperature, solvent, catalyst) .
  • Data validation : Cross-reference NMR/HRMS data with PubChem entries (e.g., CID 145009839) to confirm structural integrity .
  • Collaboration : Engage with computational chemists for mechanistic insights and synthetic route prediction .

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